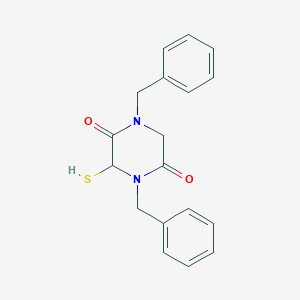
2,5-Piperazinedione, 3-mercapto-1,4-bis(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Piperazinedione, 3-mercapto-1,4-bis(phenylmethyl)- is a heterocyclic organic compound with a unique structure that includes a piperazine ring substituted with mercapto and phenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione, 3-mercapto-1,4-bis(phenylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N,N’-bis(phenylmethyl)-1,2-diaminoethane with carbon disulfide, followed by cyclization to form the piperazine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,5-Piperazinedione, 3-mercapto-1,4-bis(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The phenylmethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while reduction can produce thiols.
Scientific Research Applications
2,5-Piperazinedione, 3-mercapto-1,4-bis(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2,5-Piperazinedione, 3-mercapto-1,4-bis(phenylmethyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenylmethyl groups can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,5-Piperazinedione, 3,6-bis(phenylmethyl)-: This compound has a similar structure but with different substitution patterns, leading to distinct chemical and biological properties.
2,5-Diketopiperazine: A simpler analog without the mercapto and phenylmethyl groups, often used as a scaffold in drug design.
Phenylalanine anhydride: Another related compound with different functional groups, used in peptide synthesis.
Uniqueness
2,5-Piperazinedione, 3-mercapto-1,4-bis(phenylmethyl)- is unique due to the presence of both mercapto and phenylmethyl groups, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
828258-01-1 |
|---|---|
Molecular Formula |
C18H18N2O2S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1,4-dibenzyl-3-sulfanylpiperazine-2,5-dione |
InChI |
InChI=1S/C18H18N2O2S/c21-16-13-19(11-14-7-3-1-4-8-14)17(22)18(23)20(16)12-15-9-5-2-6-10-15/h1-10,18,23H,11-13H2 |
InChI Key |
IYPPYADTSFIFTC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(C(=O)N1CC2=CC=CC=C2)S)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


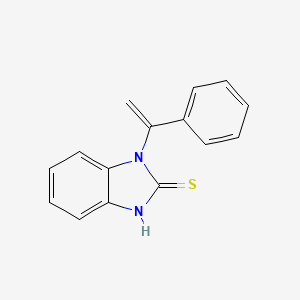

![2-[(4-Hydroxyphenyl)sulfanyl]-5,6,7-trimethoxy-4H-1-benzopyran-4-one](/img/structure/B12542087.png)

![Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)-](/img/structure/B12542112.png)
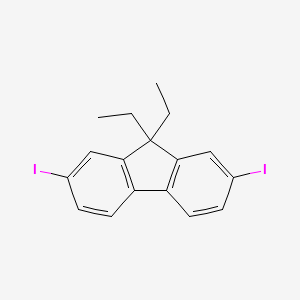
![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)piperidin-2-one](/img/structure/B12542117.png)
![Ethanethioamide, N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]-](/img/structure/B12542125.png)
![2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12542128.png)
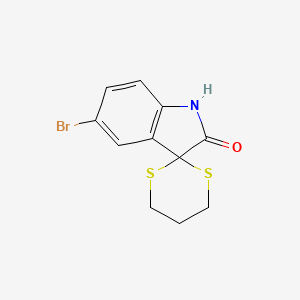
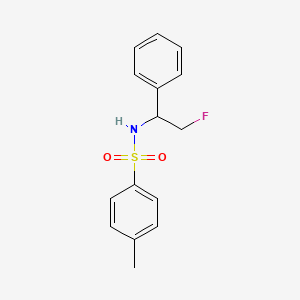
![2-[(Pentan-3-ylidene)amino]ethan-1-amine](/img/structure/B12542151.png)
![(E,E)-1,1'-(Dibenzo[b,d]furan-2,8-diyl)bis(phenyldiazene)](/img/structure/B12542153.png)

